molecular formula C22H28FN3O3 B13429496 Enrofloxacin Isopropyl Ester

Enrofloxacin Isopropyl Ester

Cat. No.: B13429496
M. Wt: 401.5 g/mol
InChI Key: LISZRBXNFGZGLX-UHFFFAOYSA-N
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Description

Historical Context and Development of the Fluoroquinolone Class

The journey of quinolone antimicrobials began in 1962 with the discovery of nalidixic acid, a byproduct of chloroquine (B1663885) synthesis. hpst.cznovachem.com.aucwsabroad.com Initially, these first-generation quinolones, such as nalidixic acid and pipemidic acid, possessed a narrow spectrum of activity, primarily targeting Gram-negative enteric bacilli, and were mainly used for urinary tract infections. cmscientifica.com.br A significant breakthrough occurred in the 1970s and 1980s with the introduction of a fluorine atom at the C-6 position of the quinolone ring, giving rise to the fluoroquinolone class. cmscientifica.com.brevitachem.com This modification dramatically enhanced the antimicrobial potency and broadened the spectrum of activity. amazonaws.com Norfloxacin (B1679917), developed in 1978 and licensed in the US in 1986, was the first of this new wave, demonstrating improved activity against Gram-negative bacteria and better pharmacokinetic properties than its predecessors. hpst.czcwsabroad.com

Evolution of Fluoroquinolone Generations

The development of fluoroquinolones is often categorized into generations, each characterized by an expanded spectrum of activity and improved pharmacological properties. hpst.czevitachem.com

GenerationKey CharacteristicsRepresentative Compounds
First Moderate activity against Gram-negative bacteria, limited to urinary tract infections.Nalidixic acid, Pipemidic acid
Second Introduction of a fluorine atom at C-6. Broader Gram-negative spectrum, including Pseudomonas aeruginosa, and some activity against Gram-positive bacteria.Ciprofloxacin (B1669076), Norfloxacin, Enrofloxacin (B1671348)
Third Enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, and some atypical pathogens.Levofloxacin (B1675101), Gatifloxacin, Moxifloxacin
Fourth Broad-spectrum activity, including potent activity against anaerobic bacteria and enhanced Gram-positive coverage.Trovafloxacin, Sitafloxacin

This table summarizes the general evolution of fluoroquinolone generations based on available research. novachem.com.aucmscientifica.com.brevitachem.comklivon.com

The second generation, which includes enrofloxacin, marked a significant advancement, offering a wider range of clinical applications. novachem.com.au Subsequent generations continued to build upon this foundation, with third-generation agents like levofloxacin showing improved efficacy against respiratory pathogens, earning them the moniker "respiratory quinolones." cmscientifica.com.br The fourth generation further expanded the antimicrobial arsenal (B13267) to include activity against anaerobic organisms. klivon.com

Significance of Enrofloxacin in Veterinary Antimicrobial Research

First synthesized in 1983 and introduced to the veterinary market in 1991, enrofloxacin rapidly became a cornerstone of veterinary medicine. subodhtrading.com It is a fluoroquinolone exclusively for veterinary use and is not approved for human applications. subodhtrading.comchemie-brunschwig.ch Its broad spectrum of activity against both Gram-negative and many Gram-positive bacteria has made it a valuable tool for treating a wide array of infections in various animal species, including dogs, cats, cattle, and poultry. amazonaws.comsubodhtrading.comamazonaws.com

Enrofloxacin's mechanism of action, like other fluoroquinolones, involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. hpst.czchemie-brunschwig.ch This targeted action results in bacterial cell death. The drug is effective against a range of pathogens, including E. coli, Staphylococcus spp., and Pseudomonas aeruginosa. chemie-brunschwig.ch Its significance lies in its ability to treat infections that may be resistant to other classes of antibiotics, making it a critical component in managing serious bacterial diseases in animals.

Rationale for Chemical Modification and Derivatization Strategies in Antimicrobial Research

The continuous evolution of antimicrobial resistance is a major driver for the chemical modification of existing antibiotics. Bacteria can develop resistance through various mechanisms, such as enzymatic degradation of the drug, alteration of the drug's target site, or active pumping of the antibiotic out of the cell.

Enhancing Antimicrobial Activity: Modifications to the core structure of an antibiotic can increase its potency against susceptible bacteria or broaden its spectrum to include resistant strains.

Improving Pharmacokinetics: Derivatization can alter a drug's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to better bioavailability and more convenient dosing regimens.

Reducing Toxicity and Side Effects: By modifying specific parts of a molecule, it may be possible to reduce its adverse effects on the host while maintaining its therapeutic efficacy.

Overcoming Resistance: Novel derivatives can be designed to be less susceptible to the enzymatic degradation that inactivates the parent drug or to have a higher affinity for altered target sites in resistant bacteria.

Esterification, the process of forming an ester, is one such chemical modification strategy. In principle, creating an ester of a drug like enrofloxacin could be explored to potentially alter its physicochemical properties, such as solubility or lipophilicity, which in turn could influence its absorption and distribution in the body. However, as stated, there is no available scientific literature to confirm that "Enrofloxacin Isopropyl Ester" has been synthesized for this purpose or to describe its resulting properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H28FN3O3

Molecular Weight

401.5 g/mol

IUPAC Name

propan-2-yl 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C22H28FN3O3/c1-4-24-7-9-25(10-8-24)20-12-19-16(11-18(20)23)21(27)17(22(28)29-14(2)3)13-26(19)15-5-6-15/h11-15H,4-10H2,1-3H3

InChI Key

LISZRBXNFGZGLX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)OC(C)C)C4CC4)F

Origin of Product

United States

Fundamental Mechanisms of Enrofloxacin Action and Resistance

Molecular Targets of Enrofloxacin (B1671348) in Bacterial Physiology

The bactericidal activity of enrofloxacin stems from its ability to interfere with critical enzymes involved in bacterial DNA replication and transcription. noahcompendium.co.uk The primary molecular targets are two essential enzymes from the topoisomerase family: DNA gyrase and topoisomerase IV. nih.govatamanchemicals.com

Inhibition of Bacterial DNA Gyrase (Topoisomerase II)

Enrofloxacin's mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme crucial for controlling the supercoiling of bacterial DNA during replication. noahcompendium.co.ukagrovetmarket.com DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits. nih.gov The GyrA subunit is involved in the breakage of DNA strands, while the GyrB subunit facilitates their re-ligation. nih.gov Enrofloxacin non-covalently binds to the DNA-gyrase complex, inducing conformational changes that trap the enzyme in a state where it has cleaved the DNA but cannot reseal it. nih.govresearchgate.net This inhibition of the resealing process leads to the accumulation of double-stranded DNA breaks, irreversible degradation of the chromosomal DNA, and ultimately, bacterial cell death. noahcompendium.co.uk

Inhibition of Bacterial Topoisomerase IV

Similar to its effect on DNA gyrase, enrofloxacin also targets topoisomerase IV. nih.govwikipedia.orgnoahcompendium.co.uk This enzyme is also a heterotetramer, consisting of two ParC and two ParE subunits, which are homologous to GyrA and GyrB, respectively. nih.govatamanchemicals.com Topoisomerase IV plays a critical role in the segregation of newly replicated chromosomes into daughter cells. By inhibiting topoisomerase IV, enrofloxacin prevents the separation of interlinked daughter DNA strands, leading to a halt in cell division. toku-e.com The binding of enrofloxacin to the DNA-topoisomerase IV complex stabilizes it, preventing the progression of replication forks and translational complexes. noahcompendium.co.uk

Bactericidal Activity and Spectrum of Enrofloxacin

Enrofloxacin exhibits concentration-dependent bactericidal activity, meaning that higher concentrations of the drug lead to a more rapid killing of pathogenic bacteria. wikipedia.orgnoahcompendium.co.uk It is effective against a wide range of bacterial pathogens and is active during both the stationary and growth phases of bacterial replication. wikipedia.org

Broad-Spectrum Antimicrobial Efficacy (Gram-Negative and Gram-Positive Bacteria)

Enrofloxacin is recognized for its broad spectrum of activity, demonstrating efficacy against a multitude of Gram-negative and Gram-positive bacteria. nih.govwikipedia.orgnoahcompendium.co.uktoku-e.com Its effectiveness extends to many species that are resistant to other classes of antibiotics. drugs.com

Table 1: Spectrum of Enrofloxacin Activity

Bacterial Group Susceptible Genera
Gram-Negative Bacteria Escherichia, Klebsiella, Pasteurella, Salmonella, Proteus, Campylobacter, Bordetella, Haemophilus, Actinobacillus, Brucella, Pseudomonas

Data sourced from multiple references. rooyandarou.comnorbrook.com

Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are a key measure of efficacy.

Table 2: Representative Minimum Inhibitory Concentration (MIC) Ranges for Enrofloxacin

Bacterial Pathogen MIC Range (µg/mL)
Escherichia coli 0.004 - 0.03
Staphylococcus aureus 0.0925 - 64

Data sourced from multiple references. wikipedia.orgtoku-e.com

Activity Against Mycoplasma spp.

Enrofloxacin is also notably effective against various Mycoplasma species, which are bacteria that lack a cell wall and are therefore resistant to many common antibiotics like penicillin. noahcompendium.co.uktandfonline.com Studies have demonstrated the in vivo efficacy of enrofloxacin against Mycoplasma gallisepticum in poultry. tandfonline.comtandfonline.com Its activity against mycoplasmas makes it a valuable therapeutic option for respiratory and other infections caused by these organisms in various animal species. rooyandarou.comarccjournals.com

Mechanisms of Bacterial Resistance to Fluoroquinolones

The development of bacterial resistance to fluoroquinolones, including enrofloxacin, is a growing concern. nih.gov Resistance can emerge through several mechanisms, which can be either chromosomally mediated or acquired through plasmids. nih.gov

The primary mechanisms of resistance include:

Target-Site Mutations: Point mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are a major cause of resistance. nih.govnoahcompendium.co.uk These mutations alter the enzyme structure, reducing the binding affinity of enrofloxacin and diminishing its inhibitory effect. nih.gov

Altered Drug Permeability: Some Gram-negative bacteria can develop resistance by reducing the permeability of their outer membrane to fluoroquinolones. noahcompendium.co.uk For instance, a decrease in the expression of outer membrane proteins, such as OmpW in E. coli, can limit the entry of enrofloxacin into the bacterial cell. nih.govusda.gov

Efflux Pumps: Bacteria can actively transport fluoroquinolones out of the cell using efflux pumps. nih.govnoahcompendium.co.uk The increased expression of these pumps reduces the intracellular concentration of enrofloxacin, preventing it from reaching its target enzymes at effective levels. nih.gov

Plasmid-Mediated Resistance: Resistance can also be acquired through the horizontal transfer of plasmids carrying resistance genes. nih.govnoahcompendium.co.uk The qnr gene family, for example, produces proteins that protect DNA gyrase and topoisomerase IV from the action of fluoroquinolones. nih.gov Another plasmid-borne gene, aac(6')-Ib-cr, encodes an enzyme that modifies and inactivates fluoroquinolones. nih.gov

Gyrase-Protecting Proteins: These proteins, often encoded by plasmid-mediated genes, can bind to DNA gyrase and prevent fluoroquinolones from inhibiting the enzyme. noahcompendium.co.uk

It is important to note that cross-resistance within the fluoroquinolone class is common. noahcompendium.co.uk Resistance to enrofloxacin often implies resistance to other fluoroquinolones due to the structural similarities and shared mechanisms of action and resistance. nih.gov

Table 3: Compound Names Mentioned

Compound Name
Enrofloxacin
Enrofloxacin Isopropyl Ester
Ciprofloxacin (B1669076)
Nalidixic Acid
Penicillin
Ampicillin
Tetracycline
Ceftriaxone
Kanamycin
Tiamulin
Tylosin
Silver Sulfadiazine
Doxycycline
Carprofen
Cephalothin
Colistin
Chloramphenicol
Erythromycin
Gentamicin
Streptomycin
Trimethoprim
Ethambutol
Vigabatrin
Vancomycin
Ceftazidime
Pipemidic Acid Methyl Ester
Opipramol Di-N-Oxide
Pravastatin Ethyl Ester
Pravastatin Isopropyl Ester
Erdosteine Methyl Ester
Erdosteine Isopropyl Ester
N-Acetylprocainamide
Indometacin 2,3-Butylene Glycol Ester
Indometacin 1,2-Propylene Glycol Esters
Sucrose Acetate (B1210297) Isobutyrate
Hydrogenated Castor Oil
Aluminum Stearate
Isopropyl Myristate
Ethyl Oleate

Chromosomal Mutations (Gyrase and Topoisomerase IV Genes)

The primary targets for enrofloxacin are two bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. scirp.orgnih.govresearchgate.net These enzymes are crucial for managing the complex coiling and uncoiling of DNA during replication. msdvetmanual.com Enrofloxacin binds to the enzyme-DNA complex, preventing the re-ligation of the DNA strands and leading to a halt in DNA synthesis. nih.govresearchgate.net

Bacterial resistance most commonly arises from spontaneous mutations in the genes that code for these enzymes, specifically within a region known as the quinolone resistance-determining region (QRDR). researchgate.net

In Gram-negative bacteria , the primary target is typically DNA gyrase, and mutations in the gyrA gene are most frequently associated with the onset of resistance. msdvetmanual.com A subsequent mutation in the parC gene, which codes for a subunit of topoisomerase IV, can lead to higher levels of resistance. msdvetmanual.com

In Gram-positive bacteria , the primary target is often topoisomerase IV, with resistance first emerging through mutations in the parC gene, followed by secondary mutations in gyrA. msdvetmanual.com

These mutations alter the enzyme's structure, reducing its affinity for enrofloxacin and thereby diminishing the drug's effectiveness.

Efflux Pump Mechanisms

Bacteria can also develop resistance by actively pumping the antibiotic out of the cell before it can reach its target. This is accomplished by efflux pumps, which are protein structures in the bacterial cell membrane. researchgate.net Overexpression of these pumps, often due to mutations in their regulatory genes, leads to a decreased intracellular concentration of enrofloxacin. msdvetmanual.com This mechanism can contribute to high-level, multidrug resistance because these pumps are often capable of expelling a wide range of different antibiotics. msdvetmanual.com Additionally, some bacteria may combine the action of increased efflux pumps with a decrease in the number of porins (channels through which the drug enters the cell), further limiting the intracellular drug concentration. msdvetmanual.comnih.gov For instance, a decrease in the synthesis of Outer Membrane Protein W (OmpW) in E. coli has been identified as a defense mechanism against enrofloxacin. nih.gov

Plasmid-Mediated Resistance

While chromosomal mutations were initially considered the primary source of fluoroquinolone resistance, resistance can also be acquired through horizontal gene transfer via plasmids. researchgate.net These small, mobile DNA elements can carry genes that confer resistance, known as plasmid-mediated quinolone resistance (PMQR) genes. researchgate.net These genes can spread between different bacteria, including from non-pathogenic to pathogenic species. researchgate.net PMQR mechanisms, while typically conferring only low-level resistance on their own, can facilitate the selection of higher-level resistance through chromosomal mutations. researchgate.net

Emergence of Resistant Bacterial Strains

The use of enrofloxacin in veterinary medicine has been linked to the emergence of resistant bacterial strains. nih.gov Studies have shown that the administration of enrofloxacin can lead to an increase in the prevalence of resistance in bacteria such as E. coli and Salmonella. researchgate.netnih.gov For example, the ratio of enrofloxacin resistance in E. coli isolates was found to be significantly higher on farms that used the antibiotic compared to those that did not. researchgate.net This selection pressure contributes to a growing reservoir of antibiotic resistance genes in the environment. nih.gov The development of resistance is a serious concern as it can compromise the treatment of infections in animals and potentially transfer to human pathogens. researchgate.net

Antimicrobial Efficacy in Relation to In Vitro and In Vivo Studies (Non-Human Models)

The effectiveness of enrofloxacin is evaluated through various in vitro and in vivo studies, which help to characterize its potency against different bacterial pathogens.

Minimum Inhibitory Concentration (MIC) Determinations

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's in vitro potency. It is defined as the lowest concentration of the drug that prevents visible growth of a bacterium. cabidigitallibrary.org MIC values are crucial for susceptibility testing and guiding therapeutic decisions. The MIC of enrofloxacin varies depending on the bacterial species and the presence of resistance mechanisms.

For example, in a study involving 67 E. coli strains, the MIC₅₀ (the concentration required to inhibit 50% of the isolates) for enrofloxacin was 0.25 μg/mL in mice plasma. nih.gov Another study on a pathogenic E. coli strain isolated from broiler chickens reported a much lower MIC of 0.015 µg/mL. cabidigitallibrary.org

Below is an interactive table summarizing MIC data for enrofloxacin against various canine pathogens.

Table 1: Enrofloxacin MIC Values for Canine Pathogens

Bacteria # of Isolates MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) MIC Range (µg/mL)
Bordetella bronchiseptica 3 0.125 0.25 0.06-0.25
Escherichia coli 10 0.03 0.06 0.015-0.06
Klebsiella pneumoniae 6 0.06 0.06 0.03-0.06
Pasteurella multocida 2 0.015 0.015 ≤0.015-0.015
Proteus mirabilis 6 0.25 0.25 0.125-0.5
Pseudomonas aeruginosa 4 1.0 2.0 0.5->8.0
Staphylococcus aureus 3 0.125 0.125 0.125-0.125
Staphylococcus intermedius 2 0.125 0.125 0.125-0.125
Strep. (alpha-hemolytic) 1 1.0 1.0 1.0-1.0

Data sourced from DailyMed. nih.gov

Time-Kill Curve Analysis

Time-kill curve analysis provides more detailed information than MICs by evaluating the rate and extent of bacterial killing over time. cabidigitallibrary.org These studies demonstrate the concentration-dependent bactericidal activity of enrofloxacin, meaning that higher drug concentrations lead to a faster and more extensive reduction in bacterial numbers. frontiersin.org

In one study, time-kill curves for enrofloxacin against a pathogenic E. coli strain showed that concentrations higher than 1 µg/mL were effective at killing the bacteria. cabidigitallibrary.org However, at lower concentrations (e.g., 0.06 µg/mL), bacterial regrowth was observed after 24 hours of incubation. cabidigitallibrary.org This highlights that simply achieving a concentration above the MIC may not be sufficient for complete eradication and that maintaining a sufficiently high concentration is critical to prevent the selection of resistant subpopulations. cabidigitallibrary.orgfrontiersin.org Another study showed that enrofloxacin rapidly eliminates E. coli, which is consistent with its concentration-dependent killing activity. frontiersin.org

Pharmacokinetic and Biotransformation Studies of Enrofloxacin and Its Derivatives Non Human Animal Models

Metabolic Pathways of Enrofloxacin (B1671348)

Inter-species Metabolic Variations

In mammals, the rate of conversion is generally high. For instance, the metabolic conversion rate is reported to be approximately 51.5% in healthy pigs, 36% in sheep, 47% in buffalo calves, 59% in dairy cows, and up to 64% in beef steers. frontiersin.org In contrast, the metabolism in poultry is considerably lower. scirp.org For example, the conversion of enrofloxacin to ciprofloxacin (B1669076) in broilers is limited, ranging from 5% to 10%. nih.gov

Fish species demonstrate a markedly low capacity for this metabolic conversion compared to terrestrial animals. researchgate.netfrontiersin.org Studies in various fish have shown that the ratio of the area under the curve (AUC) for ciprofloxacin to that of enrofloxacin is low, approximately 1.8% in turbot, 2% in crucian carp (B13450389), 5% in Nile tilapia, and 6% in red pacu. frontiersin.org This suggests that in aquatic species, the clinical efficacy is primarily attributable to enrofloxacin itself rather than its metabolite. researchgate.net In some species, like the California sea hare (Aplysia californica), no detectable levels of ciprofloxacin were found after enrofloxacin administration, indicating a lack of this specific metabolic pathway. nih.gov

These inter-species differences in metabolism can be attributed to variations in hepatic and renal development, age, physiological state, and the activity of metabolic enzymes across species. frontiersin.orgnih.gov The differing elimination half-life of enrofloxacin in various species—such as 1.2 hours in calves, 2.1 hours in dogs, 9.64 hours in pigs, and 12.84 hours in broilers—further illustrates these metabolic distinctions. nih.govillinois.edu

Table 1: Interspecies Variation in Enrofloxacin to Ciprofloxacin Metabolism

Animal SpeciesMetabolic Conversion Rate to Ciprofloxacin (%)Reference
Beef Steers64% frontiersin.org
Dairy Cows59% frontiersin.org
Pigs51.5% frontiersin.org
Buffalo Calves47% frontiersin.org
Sheep36% frontiersin.org
Broiler Chickens5-10% nih.gov
Nile Tilapia~5% frontiersin.org
Crucian Carp~2% frontiersin.org

Enzymatic Biotransformation (e.g., Cytochrome P450 Involvement in Enrofloxacin Metabolism)

The biotransformation of enrofloxacin is mediated by the cytochrome P450 (CYP450) family of enzymes, which are crucial for the metabolism of many drugs. mdpi.comresearchgate.net Enrofloxacin itself can interact with these enzymes, leading to potential drug-drug interactions by inhibiting their activity. researchgate.netnih.gov This interaction has been observed across various animal species, including rats, pigs, chickens, and fish. mdpi.com

In vitro studies using rat liver microsomes demonstrated that enrofloxacin causes a strong, concentration-dependent inhibition of CYP450 IA1 and IA2 enzymes. nih.gov However, it did not affect NADPH-cytochrome c reductase activity. nih.gov In pigs, enrofloxacin has been shown to inhibit CYP3A4 and CYP2E1, while inducing CYP1A2. researchgate.net Similar inhibitory effects on CYP3A have been noted in sea bass and hens. mdpi.com

The de-ethylation of enrofloxacin to ciprofloxacin is an oxidative process carried out by the P450 system. researchgate.net Interestingly, the resulting metabolite, ciprofloxacin, also retains the ability to inactivate CYP450 enzymes. researchgate.netnih.gov In sea bass, for example, enrofloxacin acts as a potent mechanism-based inhibitor of the CYP3A isoform, which is constitutively expressed in this species. researchgate.netnih.gov The proposed mechanism involves an attack by the P450 enzyme on the cyclopropyl (B3062369) ring present in both enrofloxacin and ciprofloxacin structures, leading to the formation of reactive intermediates that inactivate the enzyme. nih.gov

This inhibition of CYP450 enzymes by enrofloxacin raises concerns about potential drug interactions when it is co-administered with other drugs that are metabolized by these same enzymatic pathways. nih.gov

Elimination Routes (Renal and Hepatic Excretion)

The elimination of enrofloxacin and its metabolites from the body occurs primarily through renal and hepatic pathways. msdvetmanual.comagrovetmarket.com Renal excretion is the major route of elimination for most quinolones, including enrofloxacin. scirp.orgmsdvetmanual.com This process involves both glomerular filtration and active tubular secretion, which results in high concentrations of the active drug in the urine. msdvetmanual.comagrovetmarket.com Studies in rats and goats have confirmed the predominance of the renal pathway for enrofloxacin elimination. scirp.org

Hepatic elimination also plays a significant role. agrovetmarket.com The drug is partially metabolized in the liver, and both the parent compound and its conjugates are excreted in the bile. msdvetmanual.comagrovetmarket.com This biliary excretion can lead to intestinal recirculation, where the drug is reabsorbed from the intestine back into circulation, potentially prolonging its effect. scirp.orgnih.gov While enrofloxacin's elimination is mainly renal, its metabolite ciprofloxacin is eliminated by both renal and hepatic routes. scirp.orgnih.gov In some species, such as the Yellow River carp, bile excretion might be the primary elimination route for enrofloxacin. nih.gov

The relative importance of renal and hepatic clearance can vary between species, contributing to the observed differences in elimination half-life. scirp.org For instance, the clearance of ciprofloxacin is five times higher than that of enrofloxacin in chickens and pigs, and their enrofloxacin clearance rates are lower than in other species, which may be attributed to differences in elimination pathways. scirp.org Quinolones are also known to be excreted in the milk of lactating animals. msdvetmanual.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Integration in Animal Models

The integration of pharmacokinetic (PK) and pharmacodynamic (PD) data is a critical tool for optimizing dosage regimens of antimicrobial agents like enrofloxacin. nih.govfrontiersin.org This approach establishes a mathematical relationship between drug concentrations in the body over time (PK) and the drug's antimicrobial effect on the target pathogen (PD). d-nb.info By quantifying this relationship, PK/PD modeling helps in designing dosage strategies that maximize clinical efficacy while minimizing the development of antimicrobial resistance. nih.govconicet.gov.ar

For concentration-dependent antibiotics like fluoroquinolones, the key PK/PD indices that best predict antibacterial efficacy are the ratio of the area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (AUC/MIC) and the ratio of the maximum plasma concentration to the MIC (Cmax/MIC). nih.govnih.govmdpi.com These indices are considered better predictors of success than the time the concentration remains above the MIC (T>MIC). nih.gov

PK/PD models have been developed for enrofloxacin against various pathogens in different animal models, including murine thigh infections, and in species such as broilers and pigs. nih.govfrontiersin.orgd-nb.info These models use in vitro PD parameters like the MIC and in vivo PK parameters derived from plasma or tissue concentrations to simulate the drug's effect. nih.govfrontiersin.org

Correlation with Antimicrobial Efficacy

A strong correlation exists between PK/PD indices and the antimicrobial efficacy of enrofloxacin. d-nb.info The inhibitory sigmoid Emax model is often used to describe this relationship and to determine the target values of PK/PD indices required to achieve specific levels of bacterial killing. frontiersin.orgd-nb.info These levels are typically defined as bacteriostatic (inhibiting bacterial growth), bactericidal (killing 99.9% of bacteria), and bacterial eradication (killing 99.99% of bacteria). frontiersin.org

In a murine thigh infection model with E. coli, a strong correlation was found between the AUC/MIC ratio and antibacterial effect. d-nb.info Similarly, in studies with pigs and broilers infected with E. coli, the AUC/MIC ratio was identified as the key parameter predicting efficacy. nih.govfrontiersin.org The specific target values for these indices can vary depending on the animal species, the site of infection, and the target pathogen.

For example, in pigs with E. coli infections in the ileum, the AUC24h/MIC values for bacteriostatic, bactericidal, and eradication effects were determined to be 21.37 h, 52.65 h, and 78.06 h, respectively. frontiersin.org In broilers, the required AUC0–24h/MIC ratios for bacteriostasis, bactericidal activity, and eradication in intestinal contents were significantly higher at 624.94 h, 1065.93 h, and 1343.81 h, respectively. nih.gov These targets are crucial for establishing dosage regimens that are likely to result in clinical cure and reduce the selection pressure for resistant bacteria. d-nb.infoconicet.gov.ar

Table 2: PK/PD Target Values for Enrofloxacin Efficacy Against E. coli

Animal ModelSite of InfectionPK/PD IndexBacteriostatic Target (h)Bactericidal Target (h)Eradication Target (h)Reference
PigsIleum ContentAUC24h/MIC21.3752.6578.06 frontiersin.org
BroilersIntestinal ContentAUC0–24h/MIC624.941065.931343.81 nih.gov
MiceThighAUC24h/MIC0.325 (Bacteriostatic)0.63 (2-log10 reduction)0.95 (3-log10 reduction) d-nb.info

Factors Influencing PK/PD Parameters (e.g., Disease State, Drug Interactions)

Several factors can influence the pharmacokinetic and pharmacodynamic parameters of enrofloxacin, thereby affecting its clinical efficacy. nih.gov These include the animal's physiological status, such as age and health, as well as interactions with other substances. nih.govnih.gov

The disease state itself can alter the pharmacokinetics of a drug. nih.gov For example, PK parameters determined in infected animals are considered more representative of clinical conditions than those from healthy animals. nih.gov A study in mice with pneumococcal lung infections found that while the infection did not grossly affect tissue distribution, it did accentuate differences in pharmacokinetic behavior, leading to more persistent activity of some fluoroquinolones at the site of infection. nih.gov

Drug and food interactions can also significantly impact enrofloxacin's PK profile. The presence of food can delay absorption in monogastric animals. mdpi.com For instance, the bioavailability of enrofloxacin in fasted pigs was found to be significantly higher than in fed pigs. nih.govmdpi.com Co-administration with substances containing divalent cations, such as calcium or magnesium, can decrease fluoroquinolone bioavailability due to chelation. mdpi.com

Interactions with other drugs can occur at the level of metabolic enzymes. As enrofloxacin inhibits cytochrome P450 enzymes, it can hinder the metabolism of other drugs cleared by these pathways, creating a potential for adverse interactions. researchgate.netnih.gov Conversely, other substances can affect enrofloxacin's metabolism. A study in rabbits showed that co-administration of propolis, a natural resinous mixture, with enrofloxacin significantly increased the half-life and AUC of both enrofloxacin and its metabolite ciprofloxacin, suggesting that propolis may have increased the biotransformation of the parent drug. mdpi.com

Pharmacokinetics of Fluoroquinolone Ester Prodrugs

Ester prodrugs represent a chemical strategy to modify the physicochemical properties of a parent drug, such as a fluoroquinolone, to overcome certain formulation or pharmacokinetic challenges. researchgate.nettbzmed.ac.ir The core principle involves masking a functional group—in the case of fluoroquinolones, the 3-carboxylic acid—by converting it into an ester. tbzmed.ac.ir This modification can alter properties like lipophilicity and aqueous solubility. tbzmed.ac.ir

The primary goal of a prodrug is to be inactive itself and to be efficiently converted back to the active parent drug within the body, a process typically mediated by ubiquitous esterase enzymes found in the plasma, intestines, and other tissues. researchgate.nettbzmed.ac.ir This approach has been explored for fluoroquinolones like levofloxacin (B1675101) to prevent chelation interactions with metal ions, which can impair oral absorption. researchgate.nettbzmed.ac.ir Studies on levofloxacin ester prodrugs in rabbits demonstrated that this strategy successfully avoided the negative impact of co-administered aluminum hydroxide (B78521) on oral bioavailability. tbzmed.ac.ir

While specific pharmacokinetic data for Enrofloxacin Isopropyl Ester are not detailed in the reviewed scientific literature, the general principles of fluoroquinolone ester prodrugs would apply. An isopropyl ester of enrofloxacin would be classified as a prodrug. It would be expected to be hydrolyzed by carboxylesterases (CESs) in vivo to release the active enrofloxacin. researchgate.net The rate and extent of this hydrolysis would be a key determinant of the resulting pharmacokinetic profile of enrofloxacin. The stability of the ester bond in different biological environments (e.g., intestinal homogenates, plasma) would influence how much of the prodrug is absorbed intact and where the conversion to the active moiety occurs. tbzmed.ac.ir The rationale for creating such a prodrug could include improving palatability for oral formulations or altering absorption characteristics. cabidigitallibrary.org However, without specific preclinical studies on this compound, its precise pharmacokinetic behavior, conversion efficiency, and potential advantages remain hypothetical.

In Vivo Hydrolysis and Parent Drug Release

The fundamental principle behind an ester prodrug, such as a hypothetical this compound, is its conversion back to the active parent compound, enrofloxacin, within the body. This process, known as hydrolysis, is typically mediated by enzymes called esterases which are widely distributed throughout the body. otago.ac.nz The purpose of this design is to create a temporarily modified version of the drug that can overcome certain absorption barriers. Once absorbed, these ester linkages are expected to be rapidly cleaved by non-specific esterases, releasing the pharmacologically active enrofloxacin. scirp.org This enzymatic hydrolysis is a critical step for the prodrug to exert its therapeutic effect. scirp.org

Impact on Bioavailability and Distribution

The primary goal of creating an ester prodrug of enrofloxacin would be to improve its oral bioavailability. scirp.org By increasing the lipophilicity of the parent molecule, the ester prodrug is designed to more easily pass through the lipid-rich cell membranes of the gastrointestinal tract via passive diffusion. scirp.org Following oral administration in various animal species, enrofloxacin itself generally exhibits good absorption and distribution to tissues. nih.gov However, its bioavailability can be variable, particularly in ruminants. nih.gov A prodrug strategy aims to overcome such limitations. After absorption and subsequent hydrolysis back to enrofloxacin, the distribution of the active drug throughout the body would be expected to follow the known pharmacokinetic profile of enrofloxacin, reaching various tissues and fluids. nih.govinchem.org

The bioavailability of enrofloxacin has been studied in several animal species. For example, in rats, the oral bioavailability of enrofloxacin was reported to be 75%. inchem.orgamazonaws.com In rabbits, oral bioavailability was 61%, while subcutaneous administration resulted in a higher bioavailability of 77%. illinois.edu The table below summarizes the bioavailability of enrofloxacin in different non-human animal models from various studies.

Animal ModelRoute of AdministrationBioavailability (%)
RatOral75
HorseIntragastric57.39 - 62.52
RabbitOral61
RabbitSubcutaneous77

This table presents reported bioavailability values for the parent drug, enrofloxacin, in various animal models. Data for this compound is not available.

Peptide Transporter-Mediated Absorption of Ester Prodrugs

In addition to passive diffusion, the absorption of certain ester prodrugs can be facilitated by active transport mechanisms. scirp.org Specifically, peptide transporters, such as PEPT1, which are expressed in the intestines, are known to be involved in the absorption of various amino acid ester prodrugs. solvobiotech.commdpi.comnih.gov These transporters recognize the prodrugs as substrates and actively carry them across the intestinal epithelium. solvobiotech.comnih.gov This mechanism can significantly enhance the uptake of the parent drug compared to what would be achieved by passive diffusion alone. solvobiotech.comnih.gov

For instance, the L-valyl ester prodrug of acyclovir (B1169) demonstrates significantly higher permeability across Caco-2 cells overexpressing the human peptide transporter (hPEPT1) compared to the parent drug. nih.gov This enhanced transport is a key strategy for improving the oral bioavailability of drugs that are otherwise poorly absorbed. scirp.orgsolvobiotech.com While this mechanism is well-documented for amino acid ester prodrugs, its specific involvement in the absorption of an isopropyl ester of enrofloxacin would require dedicated investigation. solvobiotech.commdpi.com

Analytical Methodologies for Enrofloxacin and Its Metabolites

Chromatographic Techniques for Detection and Quantification

Chromatography is the cornerstone for the separation and analysis of enrofloxacin (B1671348) and its metabolites from complex matrices. analis.com.my Liquid chromatography, in particular, is widely utilized due to its versatility and efficiency in handling non-volatile and thermally sensitive compounds like fluoroquinolones. analis.com.myresearchgate.netresearchgate.netinnovareacademics.in

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV, Fluorescence, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a robust and extensively used technique for the determination of enrofloxacin. researchgate.netinnovareacademics.in It is often coupled with different detectors to achieve the desired sensitivity and selectivity. moca.net.ua

UV Detection: HPLC with Ultraviolet (UV) detection is a common method for quantifying enrofloxacin. moca.net.ua The analysis is typically performed on a reversed-phase C18 column. researchgate.net For instance, one method utilized a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer (pH 5.5; 15 mM) with UV detection at 280 nm. moca.net.ua Another method employed a mobile phase of sodium acetate (B1210297) buffer and acetonitrile, with detection at 278 nm. researchgate.net A study for the simultaneous determination of eight fluoroquinolones, including enrofloxacin, achieved separation using a mobile phase of acetonitrile and phosphate buffer (pH 5.5) with UV detection at 280 nm. moca.net.ua

Fluorescence Detection: Fluorescence detection offers higher sensitivity and selectivity for fluoroquinolones compared to UV detection. researchgate.net Enrofloxacin and its metabolite ciprofloxacin (B1669076) can be quantified in biological samples like chicken muscle and plasma using HPLC with fluorescence detection. nih.govresearchgate.net A typical method involves excitation at around 277-297 nm and emission at approximately 418-448 nm. researchgate.netresearchgate.netresearchgate.net This method has been successfully used to determine enrofloxacin in bovine milk and plasma, with limits of quantitation as low as 2 ng/ml in milk and 1 ng/ml in plasma. nih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides the highest level of specificity and sensitivity, making it an excellent confirmatory technique. moca.net.uajfda-online.com This combination, known as LC-MS, allows for the accurate identification and quantification of enrofloxacin and its metabolites even at very low concentrations. researchgate.netinnovareacademics.innih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the analysis of enrofloxacin residues due to its exceptional sensitivity and specificity. jfda-online.comnih.govacs.org This technique is capable of screening and confirming the presence of multiple fluoroquinolones simultaneously in various food matrices like milk, chicken, pork, and fish. jfda-online.com

In LC-MS/MS analysis, the compounds are first separated by the LC system and then detected by the mass spectrometer, which operates in multiple reaction monitoring (MRM) mode for high selectivity. jfda-online.com For example, a method for analyzing enrofloxacin in chicken liver used an LC-MS/MS system with an electrospray ionization (ESI) source in positive ion mode. ankara.edu.tr The precursor ion for enrofloxacin was m/z 360, with product ions at m/z 342 and 316. For ciprofloxacin, the precursor ion was m/z 332, with product ions at m/z 231 and 314. ankara.edu.tr The use of isotopically labeled internal standards, such as enrofloxacin-d5 (B563872), can further improve the accuracy of quantification by compensating for matrix effects and variations in sample preparation. nih.gov LC-MS/MS methods have achieved very low limits of detection (LOD) and quantification (LOQ) for enrofloxacin and ciprofloxacin, often in the sub-ng/g range. ankara.edu.trarccjournals.com

Table 1: Performance of Various Chromatographic Methods for Enrofloxacin Analysis

TechniqueMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-FluorescenceBovine Milk-2 ng/mL- nih.gov
HPLC-FluorescenceBovine Plasma-1 ng/mL- nih.gov
HPLC-FluorescenceChicken Muscle0.00048 µg/mL0.0039 µg/mL86.67 researchgate.net
LC-MS/MSChicken Liver0.22 ng/g0.85 ng/g- arccjournals.com
LC-MS/MSChicken Plasma-1-50 ng/mL (linear range)- nih.gov
UPLC-MS/MSEnvironmental Water0.23 ng/mL0.76 ng/mL83.79-100.68 nih.gov

Sample Preparation Strategies for Biological and Environmental Matrices

Effective sample preparation is a critical step to remove interfering substances and concentrate the analytes before chromatographic analysis. acs.org The choice of method depends on the complexity of the sample matrix. analis.com.my

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a conventional method used to isolate enrofloxacin from biological samples. nih.gov This technique involves partitioning the analyte between two immiscible liquid phases. For instance, enrofloxacin residues in chicken muscle have been extracted using dichloromethane. researchgate.net A dispersive liquid-liquid microextraction (DLLME) technique has also been developed, offering a simple, fast, and low-cost alternative for extracting enrofloxacin and ciprofloxacin from chicken tissues. nih.govbrieflands.comnih.gov This method uses a small amount of extraction solvent (e.g., chloroform) and a disperser solvent (e.g., acetonitrile) to create a cloudy solution that enhances the extraction efficiency. nih.gov

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is the most widely used technique for the cleanup and pre-concentration of enrofloxacin from both biological and environmental samples. analis.com.myakjournals.com SPE offers several advantages, including high recovery rates, reduced solvent consumption, and the ability to handle a wide range of sample matrices. researchgate.net Various sorbents can be used, such as C18, polystyrene-divinylbenzene, and ion-exchange materials. akjournals.comresearchgate.netnih.gov For example, cation exchange SPE has been used to clean up extracts from bovine and porcine muscle tissue. nih.gov In environmental water analysis, SPE on a polystyrene–divinylbenzene disk has been effective for extracting enrofloxacin. akjournals.com Molecularly imprinted polymers (MIPs) are also being developed as highly selective SPE sorbents for fluoroquinolones. nih.govfrontiersin.org

Table 2: Recovery Rates for SPE Methods in Different Matrices

AnalyteMatrixSorbentRecovery (%)Reference
EnrofloxacinBovine MuscleCation Exchange90 nih.gov
CiprofloxacinBovine MuscleCation Exchange75 nih.gov
EnrofloxacinPorcine MuscleCation Exchange75 nih.gov
CiprofloxacinPorcine MuscleCation Exchange54 nih.gov
EnrofloxacinGoat MilkC18up to 99.7 researchgate.net
CiprofloxacinGoat MilkC18up to 95.9 researchgate.net
EnrofloxacinWastewaterPolystyrene-divinylbenzene>80 (with methanol (B129727) at pH 3) researchgate.net

Protein Precipitation

For biological samples with high protein content, such as plasma or milk, protein precipitation is a straightforward and rapid sample preparation method. nih.gov This technique involves adding a precipitating agent, typically an organic solvent like acetonitrile or an acid, to the sample to denature and remove proteins. nih.govresearchgate.netnih.govresearchgate.netfrontiersin.org For instance, enrofloxacin can be determined in chicken plasma by first precipitating proteins with a mixture of acetonitrile and ammonia. researchgate.netresearchgate.net In another method for analyzing bovine milk and plasma, protein precipitation was achieved using acetonitrile and phosphoric acid. nih.gov This initial cleanup step is often followed by LLE or SPE for further purification before injection into the HPLC system. nih.govnih.gov

Method Validation Parameters (Specificity, Linearity, Accuracy, Precision, Limits of Detection/Quantification)

The validation of analytical methods is crucial to ensure the reliability and accuracy of results for the quantification of enrofloxacin and its metabolites. amazonaws.cominnovareacademics.in Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), are often followed to validate these methods across several key parameters. amazonaws.commdpi.comijpsonline.com

Specificity Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. amazonaws.com For enrofloxacin, specificity is often determined by comparing the chromatograms of standard solutions with those of samples, ensuring no interference from excipients or endogenous substances in biological matrices. mdpi.comajptr.com Forced degradation studies under stress conditions like hydrolysis, oxidation, and photolysis are also conducted to show that the method can separate the drug from its degradation products. mdpi.com

Linearity Linearity refers to the ability of a method to produce test results that are directly proportional to the concentration of the analyte within a given range. amazonaws.com Analytical methods for enrofloxacin typically exhibit excellent linearity over a range of concentrations suitable for therapeutic monitoring and residue analysis. High-performance liquid chromatography (HPLC) methods have demonstrated linearity for enrofloxacin in ranges such as 10-50 µg/ml, 2-10 µg/mL, and 10.0 to 80.0 µg/ml. amazonaws.comijpsonline.comnih.gov The correlation coefficient (R²) is a key indicator of linearity, with values close to 0.999 being common, indicating a strong linear relationship. amazonaws.comresearchgate.net

Accuracy Accuracy is assessed by determining the closeness of the agreement between the true value and the value found. It is often evaluated through recovery studies by spiking a known amount of the standard into a sample matrix. ajptr.com For enrofloxacin, accuracy is typically expressed as the percentage of recovery. Studies have reported mean recovery percentages between 98% and 102%, which fall within acceptable limits. mdpi.comijpsonline.com For instance, one study found the mean percentage recovery for enrofloxacin to be 99.79%. ijpsonline.com Another validation in broiler tissues showed accuracy values for enrofloxacin at different concentrations ranging from 1.81% to 14.29% deviation, which were considered good. nih.gov

Precision Precision represents the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). ijpsonline.com Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For enrofloxacin analysis, RSD values are consistently low, typically below 2%, indicating high precision. mdpi.comijpsonline.com For example, one HPLC method reported %RSD values for system and method precision for enrofloxacin as 0.30 and 0.29, respectively. ijpsonline.com

Limits of Detection (LOD) and Quantification (LOQ) The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. mdpi.com The Limit of Quantification (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. mdpi.com These limits are critical for residue analysis. For enrofloxacin, LOD and LOQ values can vary significantly depending on the method and the matrix. For example, an HPLC-UV method reported LOD and LOQ for enrofloxacin as 1 µg/ml and 0.3 µg/ml respectively, while a more sensitive HPLC method with fluorescence detection reported values of 0.001µg/ml and 0.03µg/ml. innovareacademics.inijpsonline.com In complex matrices like poultry meat, GC-MS/MS methods have achieved an LOD of 1.0 μg/kg and an LOQ of 2.0 μg/kg for enrofloxacin. nih.gov

The following table summarizes the validation parameters for various analytical methods for Enrofloxacin.

MethodMatrixLinearity Range (µg/mL)Accuracy (% Recovery)Precision (%RSD)LOD (µg/mL or µg/kg)LOQ (µg/mL or µg/kg)Reference
RP-HPLCBulk Drug & Formulation5 - 25Not Specified<2Not SpecifiedNot Specified ajptr.com
HPLC-FluorescenceChicken Plasma0.2 - 3.590.07 ± 0.89Not Specified0.040.12 researchgate.net
HPLCYellow River Carp (B13450389) Plasma & Tissues0.01 - 15Not SpecifiedNot Specified0.0050.01 frontiersin.org
HPLCInjectable Suspension240 - 56098.0% - 102.0%<2.0%0.074 mg/L0.24 mg/L mdpi.com
UV-Vis SpectrophotometryPharmaceutical Formulations2 - 1098% - 99.9%Within limitsNot SpecifiedNot Specified amazonaws.com
HPLCRaw Material & Injection10 - 80GoodGoodNot SpecifiedNot Specified nih.gov
RP-HPLCVeterinary Formulation10 - 5099.79%0.291 µg/ml0.3 µg/ml ijpsonline.com
HPLCBroiler TissuesNot Specified101.81% - 114.29%5.53 - 6.933.03 µg/g10.1 µg/g nih.gov
RP-HPLCVeterinary Dosage Forms0.1 - 0.6Within limits<20.001 µg/ml0.03 µg/ml innovareacademics.in
GC-MS/MSPoultry Meat & PorkNot Specified77.97%–92.23%<7.45%1.0 µg/kg2.0 µg/kg nih.gov

Application in Pharmacokinetic and Environmental Fate Studies

Validated analytical methods are essential for conducting pharmacokinetic (PK) and environmental fate studies of enrofloxacin.

Pharmacokinetic Studies Pharmacokinetic studies track the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. Accurate quantification of enrofloxacin and its primary active metabolite, ciprofloxacin, in biological matrices like plasma, serum, and tissues is fundamental to these studies. researchgate.netfrontiersin.orgdovepress.com

High-performance liquid chromatography (HPLC), often coupled with fluorescence or mass spectrometry (MS) detection, is the most common technique for these analyses. researchgate.netfrontiersin.orgagrojournal.org For instance, a validated HPLC method was used to determine the pharmacokinetics of enrofloxacin in Yellow River carp after oral administration, where drug concentrations in plasma and various tissues were measured over time. frontiersin.org In another study, the pharmacokinetics of enrofloxacin were investigated in cats with varying degrees of kidney function using a nonlinear mixed-effects modeling approach based on plasma concentrations. nih.gov These studies help to understand how factors like species, health status, and route of administration influence the drug's behavior in the body. frontiersin.orgnih.gov The data generated, such as peak concentration (Cmax), time to peak concentration (Tmax), and area under the curve (AUC), are critical for establishing effective and safe dosing regimens. dovepress.com

Environmental Fate Studies The widespread use of enrofloxacin in veterinary medicine raises concerns about its potential environmental impact. nih.govrsc.org Analytical methods are vital for monitoring the presence, persistence, and degradation of enrofloxacin in environmental compartments such as soil, water, and manure. nih.govbohrium.com

Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for these studies due to their high sensitivity and specificity, which are necessary for detecting low concentrations in complex environmental samples. nih.govacs.org For example, an LC-MS method was developed to quantify fluoroquinolones in poultry litter and soil to study their fate after the application of manure from medicated chickens. nih.gov This study tracked the persistence of enrofloxacin in the soil over 112 days, finding that concentrations decreased from 36 µg∙kg⁻¹ to 9 µg∙kg⁻¹ after 100 days. nih.gov

Other research has focused on the photochemical degradation of enrofloxacin in natural waters, using analytical methods to identify the resulting photoproducts. acs.org Studies have also investigated the adsorption of enrofloxacin onto microplastics in aquatic environments, employing liquid chromatography to measure the amount of adsorbed drug. bohrium.com These environmental fate studies provide crucial data for assessing the ecological risks associated with enrofloxacin use and for developing strategies to mitigate environmental contamination. nih.govrsc.org

Environmental Aspects and Fate of Enrofloxacin and Potential Derivatives

Occurrence in Environmental Compartments (e.g., Water, Sewage, Manure)

Enrofloxacin (B1671348) is frequently detected in various environmental compartments due to its widespread use in veterinary medicine and aquaculture. nih.govfrontiersin.org A significant portion, between 30% and 90% of the administered dose, is excreted as the active compound in urine and feces, leading to its introduction into the environment. nih.gov Consequently, its presence has been confirmed in wastewater, agricultural soils, and animal manure. nih.gov

The compound's journey into aquatic ecosystems often begins with runoff from agricultural lands where manure is used as fertilizer or through effluents from wastewater treatment plants that are not equipped to completely remove such contaminants. nih.gov Enrofloxacin has been found in various water sources, including surface water, rivers, ponds, and even tap water. frontiersin.orgfrontiersin.orgresearchgate.net

Concentrations can vary significantly depending on the source and location. For instance, residues in the seawater of aquaculture areas have been detected in the nanogram per liter (ng/L) range. frontiersin.orgfrontiersin.org In contrast, domestic, municipal, and hospital wastewater can contain enrofloxacin at much higher concentrations, potentially reaching up to 100 micrograms per liter (μg/L). frontiersin.orgnih.gov Overflows from animal lot and residential sewage lagoons are also significant sources, with concentrations in the μg/L range reported, particularly after precipitation events. nih.gov Sediments in aquatic environments can act as a sink for enrofloxacin, where it can accumulate at high concentrations. wur.nl For example, downstream from a catfish farm, sediment concentrations of enrofloxacin reached up to 2,590 µg/kg. wur.nl

Reported Concentrations of Enrofloxacin in Various Environmental Compartments

Environmental CompartmentConcentration RangeSource
Aquaculture Seawater6.91–17.49 ng/L frontiersin.orgfrontiersin.org
River Water12 ng/L – 4.24 µg/L frontiersin.orgfrontiersin.orgresearchgate.net
Pond Water~0.50 µg/L frontiersin.orgfrontiersin.orgresearchgate.net
Tap Water (Guangzhou and Macao)2.0–4.0 ng/L frontiersin.orgfrontiersin.org
Animal Farm EffluentUp to 8.77 µg/L researchgate.net
Wastewater (Domestic, Municipal, Hospital)Up to 100 µg/L frontiersin.orgnih.gov
Animal Lot Lagoon OverflowUp to 0.44 µg/L nih.gov
Aquatic SedimentUp to 2,590 µg/kg wur.nl

Degradation and Transformation in the Environment

Enrofloxacin is considered a persistent environmental contaminant, with a long half-life that can range from 1,155 to 3,466 days depending on environmental conditions. nih.gov Its degradation in the environment occurs through both biotic and abiotic pathways.

Photodegradation: One of the primary abiotic degradation pathways for enrofloxacin in aquatic environments is photolysis, or degradation by sunlight. nih.govmdpi.com The process is sensitive to pH, with the fastest degradation occurring around pH 8. acs.org Under summer sunlight, the degradation of enrofloxacin can be complete in about an hour. acs.org The photochemical transformation of enrofloxacin can lead to several primary products through processes like the oxidative degradation of its piperazine (B1678402) side-chain, reductive defluorination, and fluorine solvolysis. acs.org

Biodegradation: Microbial transformation also plays a role in the breakdown of enrofloxacin. Various fungi have been shown to metabolize the compound. For example, wood-decaying fungi like Gloeophyllum striatum can metabolize enrofloxacin through hydroxylation, decarboxylation, and breaking down the piperazine ring. nih.gov The soil fungus Mucor ramannianus transforms enrofloxacin through processes including N-oxidation, N-dealkylation, and N-acetylation, which are similar to mammalian metabolism of other fluoroquinolones. nih.gov

However, the effectiveness of degradation can be limited. When enrofloxacin enters a water body, a significant portion (around 65%) can be absorbed by sediment. frontiersin.org In the sediment, it is protected from photolysis and can persist for a long time, slowly being released back into the water column. frontiersin.orgnih.gov

Potential for Bioaccumulation in Aquatic Organisms

Enrofloxacin has the potential to accumulate in aquatic organisms, a process known as bioaccumulation. nih.gov This is a concern as it can lead to the transfer of the antibiotic through the food chain. The accumulation of enrofloxacin in fish is positively related to the concentration of the antibiotic in their habitat and the lipid content of the fish. nih.gov

Studies have shown that benthic (bottom-dwelling) and lipid-rich fish are particularly prone to accumulating enrofloxacin because they can be exposed through both the water and contaminated sediment. nih.gov Research on sturgeon (Acipenser baerii) demonstrated that enrofloxacin levels increased in blood, liver, kidney, and cartilage with higher doses and longer exposure durations. nih.gov While the levels decreased significantly after the withdrawal of the drug, the study highlights the compound's ability to accumulate in various tissues. nih.gov The detection of fluoroquinolones in fish from various water bodies confirms that these compounds are readily accumulated by freshwater fish. researchgate.net

Ecotoxicological Considerations (excluding direct effects on human health)

The presence of enrofloxacin in the environment poses ecological risks to non-target organisms. nih.govmdpi.comnih.gov As a potent antibacterial agent, it can have detrimental effects on microbial communities and other aquatic life.

Effects on Microorganisms: Enrofloxacin can negatively affect the structure and diversity of microbial communities in water and sediment. frontiersin.orgnih.gov High concentrations can lead to a decrease in the richness and diversity of bacterial communities. frontiersin.orgnih.gov It is particularly toxic to cyanobacteria (blue-green algae), which are crucial primary producers in many aquatic ecosystems.

Effects on Algae and Invertebrates: Studies have shown toxic effects on various aquatic species. For green algae and invertebrates, chronic toxicity values have been established. nih.gov The 72-hour EC50 (the concentration that causes an effect in 50% of the test population) for the green algae Chlorella sp. was 111,000 µg/L, while the 48-hour EC50 for the micro-invertebrate Moina macrocopa was 69,000 µg/L. wur.nl

Effects on Vertebrates: Enrofloxacin can also harm vertebrate species. Sublethal concentrations have been shown to be ecotoxic for the development and growth of anuran amphibian larvae. nih.gov For fish, while the acute toxicity may be low, exposure can still cause subtle but significant effects, such as changes in enzymatic activities. wur.nl

The ecological risk is often evaluated by calculating a hazard quotient (HQ), which compares the measured environmental concentration to the predicted no-effect concentration (PNEC). mdpi.com While average environmental levels may result in a low risk (HQ < 1), maximum detected concentrations in heavily contaminated areas can yield high-risk quotients (HQ > 1), suggesting significant potential for ecological harm. mdpi.comnih.gov

Ecotoxicity Data for Enrofloxacin on Various Aquatic Organisms

OrganismEndpointValue (µg/L)Source
Chlorella sp. (Green Algae)72h EC50 (Growth Inhibition)111,000 wur.nl
Moina macrocopa (Invertebrate)48h EC50 (Immobilization)69,000 wur.nl
Daphnia magna (Invertebrate)21d NOEC (Reproduction)3,300 mdpi.comnih.gov
Oryzias latipes (Fish)40d NOEC (Survival)3,200 mdpi.comnih.gov
Rhinella arenarum (Amphibian Larvae)96h Ecotoxic Concentration (Development, Growth)≥10 nih.gov

NOEC: No Observed Effect Concentration

Strategies for Environmental Risk Mitigation

Given the persistence and potential ecotoxicity of enrofloxacin, strategies to mitigate its environmental impact are necessary.

One promising approach is phytoremediation , which uses plants to remove, degrade, or contain environmental contaminants. The submerged macrophyte Elodea canadensis has been shown to effectively degrade enrofloxacin, reducing its concentration in contaminated water by up to 27% within seven days, primarily through the activity of cytochrome P450 enzymes. researchgate.net The duckweed Lemna minor has also been identified as a candidate for phytoremediation, as it can accumulate significant quantities of enrofloxacin from water. researchgate.net

Another key strategy involves managing the sources of contamination. This includes the development of techniques to enrich and remove enrofloxacin from sediment, which acts as a long-term reservoir for the pollutant. nih.gov Furthermore, optimizing the use of enrofloxacin in veterinary medicine to the minimum inhibitory concentration required can help reduce the amount excreted into the environment. nih.gov

Advanced oxidation processes are also being explored as a technology to degrade persistent contaminants like enrofloxacin in water treatment settings. nih.govresearchgate.net These processes use highly reactive species to break down the antibiotic into less harmful substances. nih.gov

Advanced Formulation Research for Enrofloxacin and Its Derivatives

Approaches to Enhance Solubility and Dissolution

The low water solubility of enrofloxacin (B1671348) is a primary obstacle in the design of effective pharmaceutical formulations. nih.gov Various techniques have been explored to improve its dissolution characteristics, thereby enhancing absorption and bioavailability.

Electrospinning Techniques for Nanofibrous Formulations

Electrospinning has emerged as a versatile method for producing nanofibrous drug delivery systems. mdpi.com This technique allows for the incorporation of active pharmaceutical ingredients into nanofibers, which possess a high surface-to-volume ratio that can significantly enhance the dissolution rate of poorly soluble drugs. mdpi.com

Research has demonstrated the successful formulation of enrofloxacin by co-electrospinning it with custom-prepared cyclodextrin–oligolactide (CDLA) derivatives. mdpi.com This polymer-free electrospinning method leverages the high solubility of the CDLA derivatives. mdpi.comnih.gov In these studies, electrospinning parameters were optimized to incorporate substantial amounts of enrofloxacin into the nanofibrous webs, reaching up to 15.6% by weight. mdpi.comnih.govresearchgate.net The resulting antibacterial nanofibers dissolve rapidly in aqueous environments, releasing the drug efficiently. mdpi.com

Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides capable of forming inclusion complexes with guest molecules, effectively encapsulating them within their hydrophobic cavity. This complexation can markedly improve the physicochemical properties of the guest drug, particularly its aqueous solubility. tandfonline.com

The formation of inclusion complexes between enrofloxacin and various cyclodextrins has been extensively studied. researchgate.net Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be a particularly effective carrier, forming stable complexes that significantly increase enrofloxacin's solubility. tandfonline.comnih.gov Different research efforts have reported varying degrees of solubility enhancement, highlighting the impact of preparation methods and conditions on the final complex. nih.govtandfonline.com One study achieved a remarkable 916-fold improvement in solubility, increasing it from 0.23 mg/mL for enrofloxacin alone to 210 mg/mL for the enrofloxacin–HP-β-CD inclusion complex. nih.govtandfonline.com

Reported Solubility Enhancement of Enrofloxacin with Cyclodextrins
Cyclodextrin TypeFold Increase in SolubilitySource
HP-β-CD9.25-fold nih.govtandfonline.com
HP-β-CD165-fold tandfonline.comnih.govtandfonline.com
HP-β-CD916-fold tandfonline.comnih.govnih.gov
HP-β-CD1258% (~12.6-fold) researchgate.net
α-CDRanked: HP-β-CD > α-CD > γ-CD > β-CD researchgate.net
γ-CD
β-CD

Solid Dispersions and Nanosuspensions

Solid dispersions and nanosuspensions are other key strategies for improving the dissolution and bioavailability of poorly soluble drugs like enrofloxacin. mdpi.comarccjournals.com

Solid Dispersions: This technique involves dispersing the drug in an inert carrier or matrix at the solid-state. Amorphous solid dispersions of enrofloxacin have been successfully prepared, resulting in a solubility of 1190 mg/L. arccjournals.com Another approach involves using skeleton materials like hydroxypropyl methylcellulose (B11928114) mixed with excipients to create enrofloxacin particles. arccjournals.com

Nanosuspensions: Nanosuspensions consist of sub-micron colloidal dispersions of pure drug particles stabilized by surfactants. Enrofloxacin-loaded solid lipid nanoparticles (SLNs) have been developed as a promising delivery system. nih.gov For instance, a nanosuspension using docosanoic acid as the solid lipid carrier was prepared and studied as a potential oral and intramuscular formulation. nih.govnih.gov This formulation significantly improved the bioavailability of enrofloxacin compared to commercial preparations. nih.govnih.gov

Pharmacokinetic Improvements with Enrofloxacin Nanosuspension (Docosanoic Acid SLN) in Pigs
Administration RouteParameterControl (Commercial Formulation)NanosuspensionFold IncreaseSource
IntramuscularBioavailability--1.63 nih.govnih.gov
Mean Residence Time (MRT)11.27 h37.76 h~3.35 nih.govnih.gov
Oral (Intragastric)Bioavailability--2.38 nih.govnih.gov
Mean Residence Time (MRT)12.33 h35.15 h~2.85 nih.govnih.gov

Development of Novel Delivery Systems

Beyond enhancing solubility, research has focused on creating novel delivery systems that can provide controlled and sustained release of enrofloxacin, improving its therapeutic profile and administration convenience.

Transdermal Delivery Systems (e.g., Organogels)

Transdermal delivery offers a non-invasive route of administration, avoiding first-pass metabolism and potentially providing prolonged drug release. Organogels are semi-solid systems in which an organic liquid phase is immobilized by a three-dimensional network of a gelator. researchgate.netnih.gov They are explored as versatile carriers for both topical and transdermal delivery of various drugs. rjptonline.orgnih.gov

A study investigating a Low Molecular-mass Organic Gelator (LMOG) organogel for the percutaneous absorption of enrofloxacin demonstrated its potential as an effective transdermal delivery system. researchgate.net The organogel formulation was compared against a commercial cream (Pentravan®) using pig ear skin in an ex-vivo model. The results indicated that the organogel provided significantly faster and greater absorption of enrofloxacin. researchgate.net

Comparison of Enrofloxacin Transdermal Delivery Systems
ParameterPentravan® (Commercial Cream)LMOG OrganogelSource
Lag Time (Tlag)6.32 h0.015 h researchgate.net
Absorption Time to reach 2µg/mL60 h30 h researchgate.net
Relative AbsorptionBaseline3.7 times greater researchgate.net

Other potential transdermal systems include polyvinyl alcohol-pectin (PVA-P) cryogels, which have been developed containing enrofloxacin for wound healing applications. iaamonline.org

Controlled and Sustained Release Preparations

Sustained and controlled-release formulations are designed to maintain steady therapeutic drug concentrations over an extended period, reducing the frequency of administration. arccjournals.comamazonaws.com Various platforms have been developed for enrofloxacin.

Solution Dispersions: An injectable sustained-release preparation using enrofloxacin solution dispersions showed a cumulative release of 80.2% over 12 hours in vitro and a mean retention time (MRT) in rabbits of approximately 34 hours. arccjournals.comamazonaws.com

Solid Lipid Nanoparticles (SLNs): As mentioned previously, SLNs made from fatty acids like docosanoic acid, tetradecanoic acid, palmitic acid, and stearic acid serve as effective sustained-release systems. nih.govresearchgate.net Tetradecanoic acid-SLNs extended the MRT of enrofloxacin from 10.60 h to 180.36 h in mice after intramuscular injection. researchgate.net

Coating Technologies: Enteric-coated granules of enrofloxacin have been developed using solid lipid nanoparticle technology. This formulation significantly improved both sustained release and oral bioavailability, increasing the drug's lifetime from 6.80 hours to 17.97 hours. arccjournals.comamazonaws.com

Polymer-Based Systems: A casein-based delivery system for oral administration increased the MRT of enrofloxacin in rats from 9.287 hours to 11.372 hours and increased the area under the curve (AUC) by 3.8 times. arccjournals.comresearchgate.net

Metal-Organic Frameworks (MOFs): An antibiotic-loaded γ-cyclodextrin metal-organic framework (γ-CD-MOF) has been shown to encapsulate enrofloxacin, allowing for its sustained release over an extended period. nih.gov In vitro studies showed a continuous release over 4 hours, with 87.50% of the enrofloxacin released. nih.gov

Targeted Delivery Systems

Advanced formulation research for Enrofloxacin has explored various targeted delivery systems to enhance its therapeutic efficacy by increasing drug concentration at the site of infection and minimizing systemic side effects. These systems are designed to overcome the limitations of conventional formulations, such as poor solubility and the need for frequent administration. arccjournals.comamazonaws.com

Microspheres have been investigated as a lung-targeting delivery system for Enrofloxacin. In one study, Enrofloxacin-loaded microspheres were formulated and demonstrated a significant lung-targeting ability in rats. koreamed.org These microspheres were observed to have a regular and round shape. koreamed.org The utilization of microspheres as a delivery vehicle can substantially alter the drug's distribution in the body, leading to higher concentrations in the target organ. arccjournals.com

Nanoliposomes are another carrier system that has been explored for targeting Enrofloxacin to macrophages, which can be beneficial for treating intracellular bacterial infections. arccjournals.com Additionally, the development of solid lipid nanoparticles (SLNs) has been a focus of research to create sustained-release formulations for both oral and intramuscular administration. arccjournals.com

Furthermore, research into cyclodextrin-based nanocarriers has shown promise. Enrofloxacin has been formulated with β-cyclodextrin derivatives to create nanofibers through electrospinning, which can act as a drug delivery system. nih.gov These formulations aim to improve the physicochemical properties of Enrofloxacin, such as its limited water solubility, thereby enhancing its bioavailability. nih.gov

In Vitro Evaluation of Formulation Performance

The in vitro release profile of Enrofloxacin from various formulations is a critical aspect of evaluating their performance, providing insights into the drug's release mechanism and duration of action.

For Enrofloxacin-loaded microspheres, in vitro release studies have shown a markedly slower release rate compared to the raw drug material. nih.gov In one such study, it was found that 85.4% of the Enrofloxacin was released from the microspheres over a 12-hour period, whereas 99.8% of the raw Enrofloxacin was released within 4 hours under the same conditions. nih.gov The release kinetics of Enrofloxacin from these microspheres were best described by a zero-order kinetic model, indicating a controlled release mechanism. nih.gov

In the case of Enrofloxacin formulated into a sustained-release injectable preparation using solution dispersions, in vitro studies revealed a 20% cumulative release after 0.5 hours and 80.2% release within 12 hours. arccjournals.com

Research on polyvinyl alcohol (PVA) cryogel films containing Enrofloxacin demonstrated first-order release kinetics at pH 5.5, with 69.7% of the antibiotic being released after 4.5 hours. researchgate.net The addition of high-methoxylated pectin (B1162225) to the cryogel significantly slowed down the release, with only 3.7% of the Enrofloxacin released after 4.5 hours. researchgate.net A two-layer film system was also designed to modulate the release rate, where the release was dependent on the NaCl concentration in the upper gel layer. researchgate.net

The following interactive table summarizes the in vitro release data for different Enrofloxacin formulations:

Another study on a biodegradable Enrofloxacin-silica composite evaluated the drug release kinetics by fitting the experimental data to various models, including zero-order, first-order, Higuchi, Ritger-Peppas, and Sahlin-Peppas models. osti.gov The results indicated a non-Fickian diffusion and a relaxation-controlled release mechanism. osti.gov

The following table lists the chemical compounds mentioned in this article:

Future Research Directions

Exploration of Novel Enrofloxacin (B1671348) Derivatives for Enhanced Properties or Activities

The structural scaffold of enrofloxacin presents a fertile ground for chemical modification to generate derivatives with novel or enhanced biological activities. Current research is actively exploring modifications to the enrofloxacin molecule to develop compounds with potent anti-biofilm and emerging anti-aging properties.

Anti-Biofilm Activities: Bacterial biofilms pose a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antibiotics. nih.gov Researchers are synthesizing and evaluating new enrofloxacin derivatives to combat biofilm formation. nih.gov For instance, a series of sixteen enrofloxacin derivatives were synthesized through acylation followed by reaction with various aromatic amines. nih.gov Among these, certain compounds demonstrated significant efficacy in inhibiting and eradicating biofilms of pathogenic bacteria such as Staphylococcus aureus and Klebsiella pneumoniae at concentrations well below their bactericidal levels, suggesting a mechanism that targets virulence rather than viability. nih.gov Another approach involves the formulation of enrofloxacin into composite nanogels, for example with gelatin and sodium alginate, which has been shown to reduce the minimum inhibitory concentration required to affect bacterial membranes. researchgate.netnih.gov

Anti-Aging Properties: A particularly novel research direction is the repurposing of enrofloxacin derivatives for anti-aging effects. acs.orgresearcher.lifenih.govfigshare.com Initial phenotypic screening discovered that enrofloxacin could extend the lifespan of the nematode Caenorhabditis elegans. acs.orgresearcher.lifenih.govfigshare.com This finding prompted the rational design of derivatives aimed at eliminating antibacterial activity while preserving the lifespan-extending effects to develop safer compounds for potential therapeutic use in aging and age-related diseases. acs.orgresearcher.lifenih.govfigshare.com One such derivative, JX10, exhibited minimal antibacterial action but demonstrated competent anti-aging effects in C. elegans, senescent cells, and aged mice. acs.orgresearcher.lifenih.govfigshare.com The mechanism of action for JX10 appears to be as a senomorphic agent, suppressing the expression of p38 MAPK and NF-κB. acs.orgresearcher.lifenih.gov

Derivative/FormulationTarget ActivityKey Findings
Amide Derivatives Anti-biofilmCompound 2 inhibited >75% biofilm formation of S. aureus and K. pneumonia at low concentrations and eradicated preformed biofilms more effectively than enrofloxacin. nih.gov
Composite Nanogels Anti-biofilmGelatin and sodium alginate composite nanogels reduced the minimum membrane inhibition concentration against bacteria. researchgate.netnih.gov
JX10 Anti-agingShowed minimal antibacterial activity but extended lifespan in C. elegans and demonstrated anti-aging effects in senescent cells and aged mice by suppressing p38 MAPK and NF-κB. acs.orgresearcher.lifenih.gov
JX24 Anti-agingExhibited near-complete loss of antibacterial activity while retaining significant lifespan-extending effects. acs.org

Development of Next-Generation Prodrugs for Improved Pharmacokinetic Profiles

A significant challenge with enrofloxacin is its poor aqueous solubility, which can limit its clinical utility and bioavailability. nih.gov The development of prodrugs, which are inactive or less active precursors that are converted to the active drug in the body, is a promising strategy to overcome these limitations. eurekaselect.com Future research will likely focus on creating next-generation prodrugs, such as esters, to enhance the pharmacokinetic profile of enrofloxacin.

The primary goal of creating an ester prodrug like enrofloxacin isopropyl ester is to improve properties such as solubility and permeability, which can lead to better absorption and distribution. eurekaselect.com For example, the synthesis of enrofloxacin mesylate, a salt prodrug, resulted in a compound with approximately 2000 times higher aqueous solubility than the parent enrofloxacin. nih.govresearchgate.net Pharmacokinetic studies in rabbits showed that this increased solubility led to a relative oral bioavailability about 1.79 times higher than that of enrofloxacin, without significantly altering its in vitro antibacterial activity. nih.govresearchgate.net

Future work will likely explore a wider range of ester and other prodrug moieties to fine-tune the release kinetics and targeting of enrofloxacin. The development of physiologically based pharmacokinetic (PBPK) models will be instrumental in this endeavor. frontiersin.orgmdpi.comnih.gov These models can simulate the absorption, distribution, metabolism, and excretion of the parent drug and its prodrugs, helping to predict tissue residues and optimize dosage regimens, thereby reducing the need for extensive animal testing. frontiersin.orgmdpi.comnih.gov

Advanced Analytical Techniques for Metabolite Profiling and Residue Monitoring

Accurate and sensitive detection of enrofloxacin and its metabolites is crucial for ensuring food safety and monitoring environmental contamination. nih.govnih.gov Future research will focus on the development and refinement of advanced analytical techniques for comprehensive metabolite profiling and residue monitoring. nju.edu.cndntb.gov.ua

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are at the forefront of this research. saspublishers.com Techniques such as ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS), particularly with Orbitrap MS, have proven effective for screening and identifying enrofloxacin metabolites in complex matrices like aquatic products. nju.edu.cndntb.gov.ua Recent studies using this technology have identified not only the main metabolite, ciprofloxacin (B1669076), but also other metabolites like deethylene-enrofloxacin in fish samples. nju.edu.cndntb.gov.ua

Future advancements may include:

Novel Isotope Surrogates: The synthesis and use of new isotope-labeled internal standards, such as enrofloxacin-d3, in conjunction with existing ones like enrofloxacin-d5 (B563872), can create a wider linear calibration range for quantification, improving accuracy for samples with highly variable residue levels. nih.gov

Greener Analytical Methods: There is a growing emphasis on developing environmentally friendly analytical methods. nih.gov This includes using eco-friendly solvents, reducing solvent consumption, and minimizing waste in techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov

Advanced Extraction Techniques: The use of novel microextraction techniques, such as dispersive liquid-liquid microextraction (DLLME), offers a simple, fast, and low-cost method for sample pre-treatment before analysis by HPLC. nih.gov

Luminescence-Based Screening: Development of rapid screening methods, like time-resolved luminescence assays, can provide a sensitive and selective way to detect enrofloxacin in biological matrices such as beef serum. usda.gov

Analytical TechniqueApplicationKey Advantages
UHPLC-Q-Orbitrap MS Metabolite screening in fishHigh resolution and accuracy for identifying known and unknown metabolites. nju.edu.cndntb.gov.ua
HPLC-MS/MS with Dual Isotope Surrogates Quantification in aquatic productsWide linear range, excellent sensitivity, and precision for samples with varying residue levels. nih.gov
"Green" RP-HPLC Quantification in pharmaceutical and biological samplesEnvironmentally friendly with reduced solvent consumption and waste. nih.gov
Dispersive Liquid-Liquid Microextraction (DLLME)-HPLC Residue analysis in chicken tissuesSimple, fast, high-performance, and low-cost sample preparation. nih.gov
Capillary Electrophoresis with Amperometric Detection Determination in eel liverSimple, fast, and cost-effective with good recoveries. researchgate.net

Comprehensive Environmental Fate Modeling and Impact Assessment

The widespread use of enrofloxacin in veterinary medicine necessitates a thorough understanding of its environmental fate and ecological impact. nih.govnih.gov Future research will be directed towards developing comprehensive models to predict its persistence, degradation, and transport in various environmental compartments, as well as assessing its potential risks to non-target organisms. mdpi.commdpi.com

Enrofloxacin can enter the environment through animal manure and aquaculture effluent. nih.govnih.gov Studies have shown that it can degrade in the environment through processes like photolysis, hydrolysis, and biodegradation. acs.orgmdpi.com The degradation of enrofloxacin in natural waters can be influenced by factors such as pH and the presence of other substances like phosphates. acs.org The degradation pathways can be complex, involving oxidative degradation of the piperazine (B1678402) side-chain, defluorination, and hydroxylation. acs.orgnih.govresearchgate.net

Future research in this area will likely involve:

Advanced Fate and Transport Models: Developing and validating sophisticated models that can predict the environmental concentrations of enrofloxacin and its metabolites under various conditions. frontiersin.orgmdpi.com These models will need to account for factors like soil type, water flow, temperature, and microbial activity.

Ecological Risk Assessment: Conducting more extensive ecotoxicity studies on a wider range of terrestrial and aquatic organisms to determine the no-observed-effect concentrations (NOECs) and predicted no-effect concentrations (PNECs). mdpi.com This will allow for more accurate ecological risk assessments.

Impact on Microbial Communities: Investigating the long-term effects of environmental concentrations of enrofloxacin on the structure and function of microbial communities, including the potential for promoting antibiotic resistance. nih.gov Studies have shown that higher concentrations of enrofloxacin can negatively impact the diversity and richness of microbial communities in aquatic environments and increase the abundance of drug-resistant bacteria. nih.gov

Q & A

Q. What are the established synthetic routes for Enrofloxacin Isopropyl Ester, and how do reaction conditions influence yield and purity?

this compound is synthesized via esterification of enrofloxacin with isopropyl alcohol under acidic catalysis. A representative protocol involves refluxing enrofloxacin with isopropyl alcohol and concentrated sulfuric acid for 24 hours, followed by neutralization, filtration, and crystallization . Yield optimization requires precise control of stoichiometry, temperature, and reaction time. Impurities often arise from incomplete esterification or side reactions, necessitating purification via recrystallization or chromatography.

Q. How is the structural identity of this compound validated in academic research?

Structural confirmation employs spectroscopic methods:

  • 1H NMR : Peaks for the isopropyl group (δ 1.2–1.3 ppm, doublets) and aromatic protons (δ 6.7–7.0 ppm).
  • 13C NMR : Carbonyl resonance (δ ~175 ppm) and isopropyl carbons (δ 21–22 ppm) .
  • X-ray crystallography (if applicable): Provides definitive proof of molecular conformation and hydrogen-bonding patterns, as demonstrated in analogous esters (e.g., L-Tyrosine Isopropyl Ester, where O–H⋯N bonds stabilize the crystal lattice) .

Q. What solvent systems are compatible with this compound for in vitro assays?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) at concentrations ≥20 mg/mL. For cellular assays, dilute stock solutions to maintain DMSO/DMF concentrations ≤0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic data between this compound and its parent compound, enrofloxacin?

Bioequivalence studies in animal models (e.g., cats) using a randomized crossover design are critical. For example, administer single doses of this compound and enrofloxacin, then measure plasma concentrations via HPLC with fluorescence detection (LOD: 0.01 µg/mL). Adjust for metabolites like ciprofloxacin, which may confound results . Statistical analysis (e.g., ANOVA for AUC and Cmax) identifies significant differences in bioavailability .

Q. What experimental strategies mitigate instability of this compound under light or thermal stress?

Stability studies should follow ICH guidelines:

  • Photostability : Expose samples to UV light (e.g., 365 nm) and monitor degradation via HPLC. Use amber vials and light-protected storage.
  • Thermal stability : Accelerated testing at 40°C/75% RH for 6 months. Degradation kinetics (e.g., first-order) inform shelf-life predictions .
  • Excipient compatibility : Test with lipids (e.g., in emulsions) to enhance stability, as shown in ketorolac ester formulations .

Q. How do hydrogen-bonding interactions in this compound crystals influence its physicochemical properties?

X-ray diffraction of structurally similar esters (e.g., L-Tyrosine Isopropyl Ester) reveals that intermolecular O–H⋯N and N–H⋯O bonds form helical chains, affecting melting point and solubility . Computational modeling (e.g., DFT) can predict these interactions for this compound, guiding polymorph screening.

Methodological Guidance for Contradictory Data

Q. When HPLC analyses of this compound yield inconsistent retention times, how should researchers troubleshoot?

  • Column selection : Use C18 columns with end-capping to reduce silanol interactions.
  • Mobile phase : Optimize pH (e.g., 3.0 with phosphoric acid) and organic modifier (acetonitrile vs. methanol) to improve peak symmetry .
  • Standardization : Include internal standards (e.g., ciprofloxacin-d8) to correct for run-to-run variability .

Q. How should in vivo and in vitro data contradictions be addressed in toxicity studies?

Cross-validate findings using:

  • In vitro assays : HepG2 cells for hepatotoxicity screening (IC50 values).
  • In vivo models : Rodent studies with histopathological endpoints. Discrepancies may arise from metabolic differences; employ LC-MS/MS to quantify active metabolites in both systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.